molecular formula C18H11Cl2N5O3 B2448136 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887890-90-6

9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2448136
CAS RN: 887890-90-6
M. Wt: 416.22
InChI Key: CZFIAEQYRUEAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11Cl2N5O3 and its molecular weight is 416.22. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research involving compounds structurally related to 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has demonstrated potential antimicrobial properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides synthesized and screened for in vitro antibacterial and antifungal activities showed significant activity against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Similarly, new thiourea derivatives were synthesized and demonstrated antibiofilm properties, suggesting potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Applications

Studies on compounds structurally similar to the target compound have also explored their potential as anticonvulsant agents. For example, the crystal structures of three anticonvulsant enaminones were determined, providing insight into their potential mechanism of action through hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Material Science Applications

In the realm of material science, the synthesis and characterization of new polyamides containing ether and bulky fluorenylidene groups were reported. These polyamides, derived from compounds with similar structural features to the target compound, demonstrated high solubility, thermal stability, and potential for optoelectronic applications (Hsiao, Yang, & Lin, 1999).

Plant Growth Regulation

Further research into derivatives of purine compounds, akin to the target molecule, has investigated their potential in regulating plant growth, opening avenues for agricultural applications (El-Bayouki, Basyouni, & Tohamy, 2013).

properties

IUPAC Name

9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O3/c19-10-6-5-8(7-11(10)20)25-17-14(23-18(25)28)13(15(21)27)22-16(24-17)9-3-1-2-4-12(9)26/h1-7,26H,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFIAEQYRUEAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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